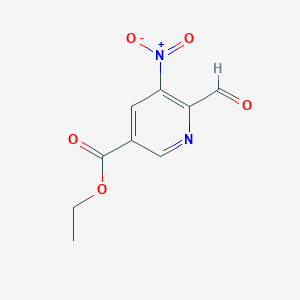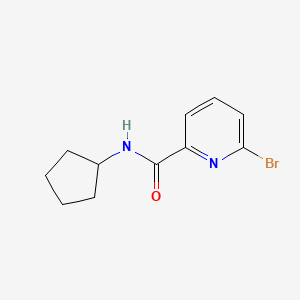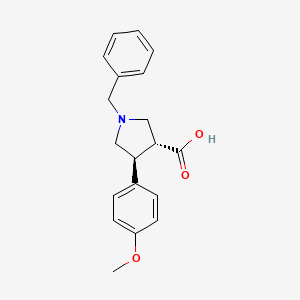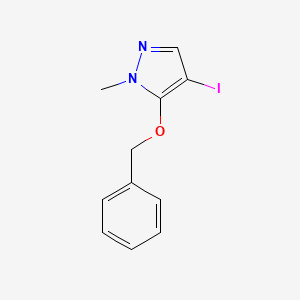
N-(1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide is a compound that belongs to the class of sulfinamides It features a thienyl group substituted with a bromine atom and an ethyl group, along with a propanesulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-2-thiophene.
Alkylation: The brominated thiophene is then subjected to alkylation with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(4-bromo-2-thienyl)ethyl bromide.
Sulfinamide Formation: The final step involves the reaction of 1-(4-bromo-2-thienyl)ethyl bromide with 2-methyl-2-propanesulfinamide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-propanesulfonamide.
Reduction: N-[1-(2-thienyl)ethyl]-2-methyl-2-propanesulfinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-chloro-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide
- N-[1-(4-fluoro-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide
- N-[1-(4-iodo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide
Uniqueness
N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for various applications.
Propriétés
Formule moléculaire |
C10H16BrNOS2 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
N-[1-(4-bromothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H16BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
QFWRAICISAKHJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
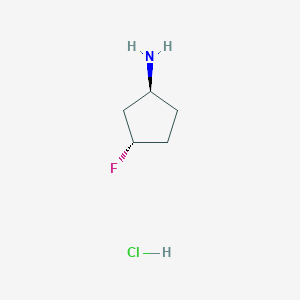

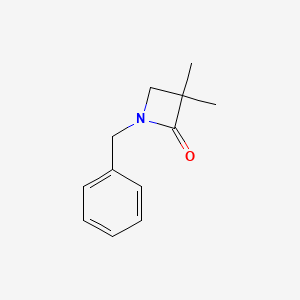


![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
